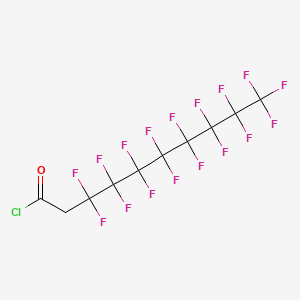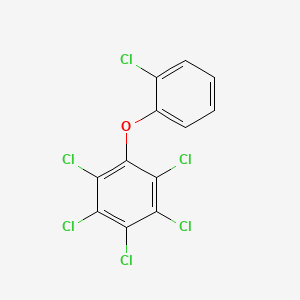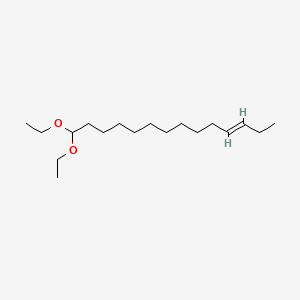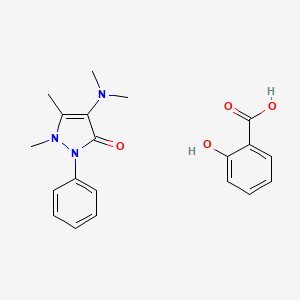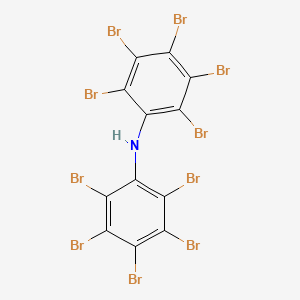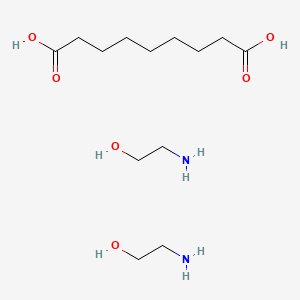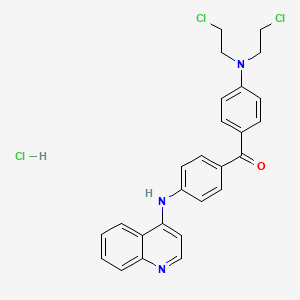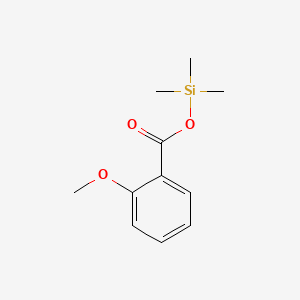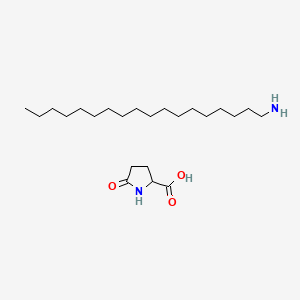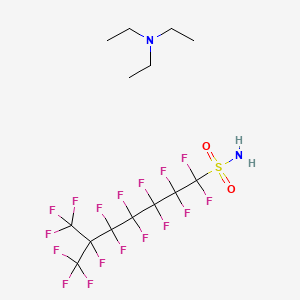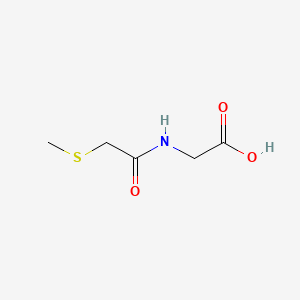
Sodium (Z)-S-(3-(octylamino)-3-oxo-1-propenyl) thiosulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 264-416-6, also known as Benzalkonium Chloride, is a quaternary ammonium compound widely used for its antimicrobial properties. It is commonly found in disinfectants, antiseptics, and preservatives. The compound is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzalkonium Chloride is typically synthesized by reacting benzyl chloride with dimethylamine in the presence of a catalyst. The resulting product is then quaternized with an alkyl halide, such as methyl chloride or ethyl chloride, to form the final compound. The reaction conditions usually involve moderate temperatures and controlled pH levels to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of Benzalkonium Chloride involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is monitored to maintain the desired temperature, pressure, and pH levels. After the reaction is complete, the product is purified through filtration and distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Benzalkonium Chloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various by-products, depending on the oxidizing agent used.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Benzalkonium Chloride can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce benzyl alcohol or benzaldehyde, while substitution reactions can yield various benzyl derivatives.
Scientific Research Applications
Benzalkonium Chloride has a wide range of scientific research applications, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture to prevent microbial contamination.
Medicine: Utilized in antiseptic formulations for wound care and surgical scrubs.
Industry: Incorporated into cleaning products, disinfectants, and preservatives for various consumer goods.
Mechanism of Action
Benzalkonium Chloride exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. It binds to the phospholipids in the cell membrane, causing leakage of cellular contents and ultimately leading to cell death. The compound targets a wide range of microorganisms, making it effective in various applications.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Chlorhexidine: A bisbiguanide compound used as an antiseptic and disinfectant.
Triclosan: An antimicrobial agent commonly found in personal care products.
Uniqueness
Benzalkonium Chloride is unique due to its broad-spectrum antimicrobial activity and its ability to function effectively at low concentrations. It is also less likely to cause resistance compared to other antimicrobial agents, making it a preferred choice in many applications.
Properties
CAS No. |
63693-67-4 |
|---|---|
Molecular Formula |
C11H20NNaO4S2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
sodium;1-[[(Z)-3-sulfonatosulfanylprop-2-enoyl]amino]octane |
InChI |
InChI=1S/C11H21NO4S2.Na/c1-2-3-4-5-6-7-9-12-11(13)8-10-17-18(14,15)16;/h8,10H,2-7,9H2,1H3,(H,12,13)(H,14,15,16);/q;+1/p-1/b10-8-; |
InChI Key |
HYQSMSAETKNXMP-DQMXGCRQSA-M |
Isomeric SMILES |
CCCCCCCCNC(=O)/C=C\SS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCNC(=O)C=CSS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


